A Technical Guide to Fmoc-D-Phe(2,4-Cl2)-OH: A Key Building Block for Advanced Peptide Synthesis
A Technical Guide to Fmoc-D-Phe(2,4-Cl2)-OH: A Key Building Block for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Phe(2,4-Cl2)-OH, chemically known as N-(9-Fluorenylmethoxycarbonyl)-2,4-dichloro-D-phenylalanine, is a specialized amino acid derivative crucial for the synthesis of complex and modified peptides.[1][2] Its unique structure, featuring a dichlorinated phenyl ring, offers distinct advantages in the design of novel peptide-based therapeutics and research tools. The incorporation of this unnatural amino acid can significantly influence the conformational properties, metabolic stability, and biological activity of a peptide. This guide provides a comprehensive overview of the technical data, experimental protocols, and potential applications of Fmoc-D-Phe(2,4-Cl2)-OH in modern drug discovery and development.[3][4]
Core Data and Properties
Fmoc-D-Phe(2,4-Cl2)-OH is a white to off-white solid, and its key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-2,4-dichloro-D-phenylalanine | [2] |
| Synonyms | Fmoc-D-Phe(2,4-diCl)-OH | [2] |
| CAS Number | 352351-61-2 | [2] |
| Molecular Formula | C₂₄H₁₉Cl₂NO₄ | [2] |
| Molecular Weight | 456.3 g/mol | [2] |
| Appearance | White to off-white powder/solid | - |
| Melting Point | Not available | - |
| Purity | ≥98% (typically by HPLC) | - |
| Solubility | Soluble in DMF, DMSO, and other common organic solvents for peptide synthesis. | - |
Applications in Peptide Synthesis and Drug Discovery
The primary application of Fmoc-D-Phe(2,4-Cl2)-OH lies in solid-phase peptide synthesis (SPPS), where it serves as a building block for introducing a 2,4-dichloro-D-phenylalanine residue into a peptide sequence.[3] The incorporation of this unnatural amino acid is a strategic approach to modulate the pharmacological properties of peptides.
Enhanced Biological Activity and Stability: The substitution of natural amino acids with unnatural counterparts like 2,4-dichloro-D-phenylalanine can lead to peptides with enhanced resistance to enzymatic degradation, thereby increasing their in vivo half-life.[4] The chlorine atoms on the phenyl ring can also influence the peptide's conformation and its interaction with biological targets, potentially leading to increased potency and selectivity.[5] While specific examples for Fmoc-D-Phe(2,4-Cl2)-OH are not extensively documented in publicly available literature, the principle is well-established for other halogenated phenylalanine analogs.
Enzyme Inhibition: Peptides containing sterically constrained or modified amino acids have been shown to act as potent enzyme inhibitors. For instance, dipeptides with modified phenylalanine residues have demonstrated competitive inhibition of chymotrypsin.[6] It is plausible that peptides incorporating 2,4-dichloro-D-phenylalanine could be designed to target specific proteases or other enzymes with high affinity and specificity.
Experimental Protocols
The following sections provide detailed methodologies for the use of Fmoc-D-Phe(2,4-Cl2)-OH in solid-phase peptide synthesis. These are generalized protocols and may require optimization based on the specific peptide sequence and scale of the synthesis.
Resin Loading (Attachment of the First Amino Acid)
This protocol describes the attachment of the first Fmoc-protected amino acid to a 2-chlorotrityl chloride resin, which is suitable for the synthesis of C-terminal carboxylic acids.
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-D-Phe(2,4-Cl2)-OH
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Shaking vessel
Procedure:
-
Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a shaking vessel.
-
Drain the DCM.
-
Dissolve Fmoc-D-Phe(2,4-Cl2)-OH (1.5 equivalents relative to the resin loading capacity) and DIPEA (3.0 equivalents) in a minimal amount of DCM.
-
Add the amino acid solution to the swollen resin and shake for 1-2 hours at room temperature.
-
To cap any unreacted sites on the resin, add a solution of DCM/MeOH/DIPEA (80:15:5 v/v/v) and shake for 30 minutes.
-
Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).
-
Dry the resin under vacuum.
Fmoc-Deprotection
This protocol outlines the removal of the Fmoc protecting group to expose the free amine for the next coupling step.
Materials:
-
Fmoc-protected peptide-resin
-
20% Piperidine (B6355638) in Dimethylformamide (DMF)
-
DMF, peptide synthesis grade
Procedure:
-
Swell the peptide-resin in DMF for 20-30 minutes.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and shake for 3 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and shake for 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and dibenzofulvene byproducts.
Amino Acid Coupling
This protocol describes the coupling of the next Fmoc-amino acid to the deprotected N-terminus of the peptide chain.
Materials:
-
Deprotected peptide-resin
-
Fmoc-amino acid (e.g., Fmoc-D-Phe(2,4-Cl2)-OH) (3-4 equivalents)
-
Coupling reagent (e.g., HBTU, HATU) (3-4 equivalents)
-
Base (e.g., DIPEA, N-Methylmorpholine) (6-8 equivalents)
-
DMF, peptide synthesis grade
Procedure:
-
In a separate vessel, dissolve the Fmoc-amino acid, coupling reagent, and base in DMF. This is the activation step.
-
Swell the deprotected peptide-resin in DMF.
-
Drain the DMF and add the activated amino acid solution to the resin.
-
Shake the reaction vessel for 1-2 hours at room temperature. The completion of the coupling can be monitored by a Kaiser test.
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., Triisopropylsilane (TIS), Water, 1,2-Ethanedithiol (EDT))
-
Cold diethyl ether
Procedure:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. A common cocktail is TFA/TIS/Water (95:2.5:2.5 v/v/v). The choice of scavengers depends on the amino acids present in the peptide sequence.
-
Add the cleavage cocktail to the dried resin in a reaction vessel.
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional shaking.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.
-
Precipitate the peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.
Visualizations
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Logical Relationship in Peptide Modification
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. peptide.com [peptide.com]
- 3. nbinno.com [nbinno.com]
- 4. Peptide Therapeutics and the Pharmaceutical Industry: Barriers Encountered Translating from the Laboratory to Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzyme inhibition by dipeptides containing 2,3-methanophenylalanine, a sterically constrained amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
